molecular formula C15H11Cl B14650792 9-Chloro-10-methylphenanthrene CAS No. 52979-77-8

9-Chloro-10-methylphenanthrene

Cat. No.: B14650792
CAS No.: 52979-77-8
M. Wt: 226.70 g/mol
InChI Key: KDGPPNGRHJZUDP-UHFFFAOYSA-N
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Description

9-Chloro-10-methylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a chlorine atom at the 9th position and a methyl group at the 10th position of the phenanthrene skeleton. Phenanthrene and its derivatives are known for their applications in various fields, including the production of dyes, plastics, pesticides, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-10-methylphenanthrene can be achieved through several methods. One common approach involves the chlorination of 10-methylphenanthrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 9th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where 10-methylphenanthrene is treated with chlorine gas in a continuous flow reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-10-methylphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-chloro-10-methylphenanthrenequinone using oxidizing agents such as chromic acid.

    Reduction: Reduction of this compound can yield 9-chloro-10-methyl-9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Bromine, sulfuric acid.

Major Products Formed:

    Oxidation: 9-chloro-10-methylphenanthrenequinone.

    Reduction: 9-chloro-10-methyl-9,10-dihydrophenanthrene.

    Substitution: Various halogenated and sulfonated derivatives.

Scientific Research Applications

9-Chloro-10-methylphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-10-methylphenanthrene involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential anticancer effects. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

    Phenanthrene: The parent compound, consisting of three fused benzene rings without any substituents.

    9-Bromophenanthrene: A derivative with a bromine atom at the 9th position.

    10-Methylphenanthrene: A derivative with a methyl group at the 10th position.

Uniqueness: 9-Chloro-10-methylphenanthrene is unique due to the presence of both a chlorine atom and a methyl group, which can significantly alter its chemical reactivity and biological activity compared to other phenanthrene derivatives.

Properties

CAS No.

52979-77-8

Molecular Formula

C15H11Cl

Molecular Weight

226.70 g/mol

IUPAC Name

9-chloro-10-methylphenanthrene

InChI

InChI=1S/C15H11Cl/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16/h2-9H,1H3

InChI Key

KDGPPNGRHJZUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)Cl

Origin of Product

United States

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